molecular formula C16H14F3NO B11013393 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11013393
M. Wt: 293.28 g/mol
InChI Key: BAOBCYPGAHXPPJ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-methylphenylacetic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a trifluoromethyl group and a methylphenyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylphenyl group provides additional steric and electronic effects. These features make the compound particularly valuable in the design of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO/c1-11-5-7-12(8-6-11)9-15(21)20-14-4-2-3-13(10-14)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

BAOBCYPGAHXPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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